2-[(3R)-6-Hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetic acid
Description
Molecular Formula: C₁₀H₈O₄ Molecular Weight: 192.17 g/mol Synonyms:
- 2-(6-Hydroxy-1-benzofuran-3-yl)acetic acid
- 3-Benzofuranacetic acid, 6-hydroxy-
- CAS No. 69716-04-7
This compound features a dihydrobenzofuran core with a hydroxyl group at position 6 and an acetic acid moiety at position 2. Its stereochemistry (3R-configuration) and substituents contribute to its physicochemical properties, including a predicted pKa of 4.12 . It is primarily utilized as a synthetic intermediate in the development of GPR40/FFA1 agonists, such as TAK-875 (fasiglifam), for type 2 diabetes treatment .
Properties
IUPAC Name |
2-[(3R)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4,6,11H,3,5H2,(H,12,13)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXRWHAYNFAHBM-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C=C(C=C2)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for 2,3-Dihydrobenzofuran Formation
The dihydrobenzofuran ring is typically constructed via intramolecular etherification. A comparative analysis of methods reveals:
The Mitsunobu approach, while higher-yielding, requires stoichiometric phosphine reagents. Phase-transfer catalysis offers scalability but necessitates rigorous temperature control to prevent hydrolysis of sensitive intermediates.
Integrated Process for Enantiomerically Pure Product
Catalytic Asymmetric Route
A novel approach combining enzymatic resolution and dynamic kinetic resolution (DKR):
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Racemic precursor synthesis :
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Friedel-Crafts alkylation of resorcinol with ethyl acrylate (AlCl3, 0°C)
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Lipase-mediated resolution :
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CAL-B lipase, vinyl acetate, hexane → 52% conversion (ee >99%)
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In situ racemization :
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Shvo catalyst (0.5 mol%), 80°C → 98% ee
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Advantages :
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Avoids stoichiometric chiral auxiliaries
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TON (turnover number): 450 for Shvo catalyst
Industrial-Scale Considerations
Solvent and Catalyst Recycling
A closed-loop system for Mitsunobu reactions:
| Component | Recovery Method | Purity Post-Recovery | Reuse Cycles |
|---|---|---|---|
| Triphenylphosphine oxide | Crystallization (EtOH/H2O) | 99.2% | 5 |
| DIAD | Distillation (50°C, 0.1mmHg) | 98.5% | 3 |
This reduces raw material costs by 38% in pilot-scale trials (100 kg/batch).
Analytical Challenges and Solutions
Stereochemical Characterization
X-ray crystallography of the 3-nitrobenzoate derivative confirms absolute configuration:
Crystal Data :
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Space group: P212121
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R-factor: 0.032
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Flack parameter: 0.04(2)
Alternative methods:
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Vibrational circular dichroism (VCD): 97% concordance with XRD
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Mosher ester analysis: Requires 15 mg sample vs. 2 mg for VCD
Emerging Technologies
Continuous Flow Synthesis
Microreactor system (Corning AFR) parameters:
| Stage | Residence Time | Temp (°C) | Key Outcome |
|---|---|---|---|
| Ring-closing | 8 min | 130 | 94% conversion |
| Halogenation | 3 min | -10 | 99% Cl incorporation |
| Hydrolysis | 12 min | 200 | 98% acid formation |
Throughput: 2.8 kg/day (vs. 0.9 kg/day batch)
Chemical Reactions Analysis
Types of Reactions
2-[(3R)-6-Hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to saturate the benzofuran ring.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzofuranones, while reduction can produce dihydrobenzofurans.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzofuran derivatives, including 2-[(3R)-6-Hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetic acid. For instance, derivatives of benzofurancarboxylic acids have shown promising results against various microbial strains. In one study, certain derivatives exhibited antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against Candida species, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .
| Compound | Activity | MIC (µg/mL) | Target Organisms |
|---|---|---|---|
| Compound III | Antimicrobial | 50–200 | Staphylococcus aureus, Bacillus subtilis |
| Compound VI | Antifungal | 100 | Candida albicans, Candida parapsilosis |
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Research has indicated that certain benzofuran derivatives can inhibit enzymes relevant to metabolic disorders. For example, studies on sulfonamide derivatives containing benzofuran moieties have demonstrated their ability to inhibit α-glucosidase and acetylcholinesterase, suggesting potential applications in treating Type 2 diabetes mellitus and Alzheimer's disease .
Therapeutic Applications
The therapeutic implications of this compound are vast:
Antidiabetic Agents
The inhibition of α-glucosidase suggests that this compound could be developed into a therapeutic agent for managing blood glucose levels in diabetic patients. Further studies are required to evaluate its efficacy and safety in clinical settings.
Neuroprotective Agents
Given the compound's ability to inhibit acetylcholinesterase, it may also serve as a neuroprotective agent. This action could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Case Studies and Research Findings
Several studies have contributed to understanding the applications of this compound:
- Antimicrobial Studies : Research involving various benzofuran derivatives has consistently shown promising antimicrobial properties, indicating their viability for pharmaceutical development .
- Enzyme Inhibition Studies : Investigations into enzyme inhibition have revealed that modifications to the benzofuran structure can enhance inhibitory effects against critical enzymes involved in metabolic diseases .
- Synthesis of Derivatives : The synthesis of new derivatives continues to be an active area of research, aiming to optimize biological activity and reduce toxicity .
Mechanism of Action
The mechanism of action of 2-[(3R)-6-Hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and the acetic acid moiety play crucial roles in its binding to enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table highlights key structural analogs and their properties:
Research Findings
- Crystallographic Insights : Analogs with methylsulfanyl groups (e.g., ) form intermolecular hydrogen bonds, influencing solid-state stability and solubility .
- Therapeutic Potential: The target compound’s role in synthesizing TAK-875 underscores its importance in diabetes research, though TAK-875’s development was halted due to hepatotoxicity concerns .
Biological Activity
2-[(3R)-6-Hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetic acid is a compound notable for its unique structural features, including a benzofuran moiety and an acetic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
- Molecular Formula : C10H10O4
- Molecular Weight : Approximately 194.19 g/mol
- Structure : The compound features a hydroxyl group at the 6-position of the benzofuran ring which is crucial for its biological activity.
Anti-inflammatory Activity
Research indicates that this compound may inhibit the release of pro-inflammatory cytokines, particularly interleukin 6 (IL-6). A study demonstrated that this compound significantly reduced IL-6 levels in treated cells, suggesting its potential as an anti-inflammatory agent .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. It was found to scavenge free radicals effectively, which is critical in preventing oxidative stress-related cellular damage .
Cytotoxicity and Apoptosis Induction
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was reported to induce apoptosis in K562 leukemia cells by increasing reactive oxygen species (ROS) levels and activating caspases . The Annexin V-FITC assay confirmed that the compound promotes early apoptotic changes in cell membranes.
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-Hydroxybenzofuran | Benzofuran core with hydroxyl group | Lacks acetic acid moiety; primarily studied for antioxidant properties |
| 2-(6-Hydroxybenzofuran)acetic Acid | Similar structure with variations in substituents | May exhibit different biological activities due to structural differences |
| Methyl 2-(6-Hydroxybenzofuran)acetate | Ester derivative of the compound | Used in studies regarding esterification effects on biological activity |
The mechanism by which this compound induces apoptosis appears to involve mitochondrial pathways. Increased ROS production leads to mitochondrial dysfunction and subsequent caspase activation, which are critical steps in the intrinsic pathway of apoptosis .
Case Studies
Several studies have explored the effects of this compound on different cell lines:
- K562 Cells : Induction of apoptosis was confirmed through increased caspase activity after exposure to the compound for 48 hours.
- Breast Cancer Cell Lines : Preliminary data suggest that the compound may reduce cell viability significantly compared to controls.
Q & A
Basic: What are the key structural determinants of 2-[(3R)-6-Hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetic acid for GPR40 agonist activity?
The pharmacological activity of this compound hinges on three structural elements:
- Dihydrobenzofuran scaffold : Provides rigidity and enhances binding affinity to GPR40 .
- (3R) Stereochemistry : Critical for receptor selectivity; the (3R) configuration optimizes interactions with hydrophobic pockets in the GPR40 binding site .
- Acetic acid moiety : Acts as a bioisostere for free fatty acids, enabling glucose-dependent insulin secretion .
Methodological Insight: Structure-activity relationship (SAR) studies involve synthesizing analogs with modifications to these regions and testing their potency in cAMP or calcium flux assays .
Advanced: How can metabolic stability challenges in dihydrobenzofuran-based GPR40 agonists be addressed during optimization?
Key strategies include:
- Introducing polar groups : Adding hydroxyl or sulfonyl groups reduces lipophilicity, improving solubility and resistance to β-oxidation .
- Stereochemical control : Retaining the (3R) configuration minimizes off-target metabolism .
- In vitro assays : Use HepG2 hepatocyte models to assess caspase-3/7 activity as a toxicity marker, ensuring metabolic modifications do not increase cytotoxicity .
Data Example: In optimized analogs (e.g., TAK-875), logD reductions from 3.5 to 2.1 correlated with improved pharmacokinetic profiles .
Basic: What analytical techniques are recommended for characterizing this compound’s purity and structure?
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (≥97%) using reverse-phase C18 columns and UV detection at 254 nm .
- Nuclear Magnetic Resonance (NMR) : Confirms stereochemistry and functional groups (e.g., ¹H NMR for dihydrobenzofuran protons; ¹³C NMR for carbonyl groups) .
- Mass Spectrometry (MS) : Validates molecular weight (192.17 g/mol) via ESI-MS in negative ion mode .
Advanced: How do researchers resolve discrepancies between in vitro potency and in vivo efficacy for GPR40 agonists?
- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models. For instance, TAK-875 showed 40% oral bioavailability in rats due to enhanced intestinal absorption .
- Species-specific receptor variation : Test agonists in humanized GPR40 transgenic mice to account for interspecies differences in receptor activation .
- Dynamic assays : Use oral glucose tolerance tests (OGTT) in diabetic rats to correlate in vitro EC₅₀ values with glucose-lowering effects .
Basic: What experimental methods confirm the stereochemistry of the 3R configuration?
- X-ray crystallography : Single-crystal analysis with SHELX refinement provides unambiguous stereochemical assignment .
- Chiral chromatography : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases to separate enantiomers and validate optical purity .
Advanced: What in vivo models are suitable for evaluating the glucose-lowering effects of this compound?
- Zucker diabetic fatty (ZDF) rats : Spontaneously develop insulin resistance; monitor plasma glucose and insulin levels during OGTT .
- Dose-response studies : Administer 3–30 mg/kg orally and compare area under the curve (AUC) for glucose reduction vs. controls .
- Toxicokinetics : Assess liver enzyme (ALT/AST) elevations to rule out hepatotoxicity, a known issue with early-stage GPR40 agonists .
Basic: How is synthetic purity ensured during large-scale preparation of this compound?
- Recrystallization : Use ethanol/water mixtures to remove impurities, achieving >96% purity .
- Quality control : Triple-quadrupole LC-MS detects trace intermediates (e.g., methyl ester byproducts) at ppm levels .
Advanced: What computational tools aid in designing analogs with improved GPR40 selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
